Cas no 2165994-98-7 ((3R,4S)-4-Fluorooxolan-3-amine)

(3R,4S)-4-Fluorooxolan-3-amine is a chiral fluorinated amine derivative with a saturated oxolane (tetrahydrofuran) backbone. Its stereochemically defined structure, featuring both (R) and (S) configurations at the 3- and 4-positions, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical development. The presence of a fluorine atom enhances its potential as a bioisostere or metabolic stabilizer in drug design. This compound is particularly useful in the preparation of fluorinated analogs of bioactive molecules, offering improved binding affinity or pharmacokinetic properties. Its rigid oxolane scaffold also contributes to conformational restriction, aiding in the study of structure-activity relationships. Suitable for research applications in medicinal chemistry and agrochemical synthesis.
(3R,4S)-4-Fluorooxolan-3-amine structure
2165994-98-7 structure
Product Name:(3R,4S)-4-Fluorooxolan-3-amine
CAS No:2165994-98-7
MF:C4H8FNO
MW:105.110824584961
CID:5043764
Update Time:2026-02-28

(3R,4S)-4-Fluorooxolan-3-amine Chemical and Physical Properties

Names and Identifiers

    • (3R,4S)-4-fluorooxolan-3-amine
    • trans-4-fluorooxolan-3-amine
    • SB10914
    • (3R,4S)-4-Fluorooxolan-3-amine
    • Inchi: 1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1
    • InChI Key: QEFNMXYQEIJFEA-QWWZWVQMSA-N
    • SMILES: F[C@@H]1COC[C@H]1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 68.7
  • XLogP3: -0.6
  • Topological Polar Surface Area: 35.2

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(3R,4S)-4-Fluorooxolan-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:2165994-98-7)(3R,4S)-4-Fluorooxolan-3-amine
Order Number:A1239998
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:23
Price ($):2981
Email:sales@amadischem.com

Additional information on (3R,4S)-4-Fluorooxolan-3-amine

Compound CAS No. 2165994-98-7: (3R,4S)-4-Fluorooxolan-3-Amine

The compound with CAS number 2165994-98-7, commonly referred to as (3R,4S)-4-fluorooxolan-3-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxolane derivatives, which have gained considerable attention due to their diverse applications in drug design and material science. The oxolane ring structure, also known as a tetrahydrofuran ring, is a key feature of this molecule, contributing to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of (3R,4S)-4-fluorooxolan-3-amine in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of enzyme inhibition and receptor targeting. The fluorine atom at the 4-position of the oxolane ring introduces electronic effects that enhance the molecule's ability to interact with biological targets, making it a valuable precursor in medicinal chemistry.

The stereochemistry of this compound, specifically the (3R,4S) configuration, plays a crucial role in determining its physical and chemical properties. Stereoisomers often exhibit distinct behaviors in biological systems, and this compound is no exception. Its enantiomeric form has been studied for its potential in asymmetric synthesis, where it serves as a chiral auxiliary or catalyst in organic reactions. This property underscores its importance in both academic research and industrial applications.

In terms of synthesis, (3R,4S)-4-fluorooxolan-3-amine can be prepared through various routes, including nucleophilic substitution and ring-opening reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective methods for producing this compound. These methods not only improve yield but also enhance the overall sustainability of the synthetic process, aligning with current trends toward greener chemistry practices.

The application of (3R,4S)-4-fluorooxolan-3-amine extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for use in gas storage, catalysis, and sensing technologies. The oxolane ring's flexibility and reactivity make it an ideal component for constructing such frameworks.

Moreover, recent computational studies have provided deeper insights into the electronic structure and reactivity of (3R,4S)-4-fluorooxolan-3-amine. Quantum mechanical calculations have revealed that the nitrogen atom's lone pair plays a significant role in stabilizing transition states during reactions involving this compound. This understanding has facilitated the design of more efficient reaction pathways and catalysts for its utilization.

In conclusion, (3R,4S)-4-fluorooxolan-3-amine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, stereochemistry, and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new aspects of its behavior and potential uses, this compound is poised to remain at the forefront of scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2165994-98-7)(3R,4S)-4-Fluorooxolan-3-amine
A1239998
Purity:99%
Quantity:1g
Price ($):2981
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